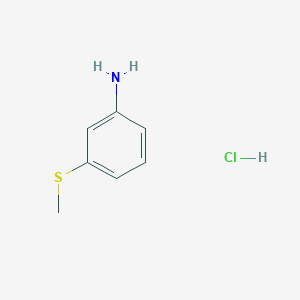

3-Methylsulfanylaniline;hydrochloride

Description

3-Methylsulfanylaniline hydrochloride is an organic compound featuring an aniline backbone substituted with a methylsulfanyl (-SMe) group at the 3-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate polarity due to the thioether group and enhanced water solubility from the hydrochloride salt.

Hydrochloride salts are commonly employed to improve stability and bioavailability in pharmaceuticals .

Properties

CAS No. |

94855-95-5 |

|---|---|

Molecular Formula |

C7H10ClNS |

Molecular Weight |

175.68 g/mol |

IUPAC Name |

3-methylsulfanylaniline;hydrochloride |

InChI |

InChI=1S/C7H9NS.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H |

InChI Key |

IOKNGZWWQSLSQW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Hydrogenation Reaction Parameters

| Parameter | Specification |

|---|---|

| Catalyst Loading | 5–10 wt% Pd/C |

| Hydrogen Pressure | Atmospheric (balloon) |

| Temperature | 20–25°C |

| Reaction Time | 2–3 hours |

| Acidification Agent | Concentrated HCl (37%) |

This method benefits from operational simplicity but requires careful control of catalyst activity and hydrogen flow rates to prevent over-reduction byproducts.

A modified Ullmann reaction enables direct introduction of the methylsulfonyl group onto aniline derivatives. In a Schlenk tube, 5 mmol of 3-chloroaniline reacts with 6.5 mmol sodium methanesulfinate in dimethyl sulfoxide (DMSO) at 90°C for 24 hours. The catalytic system employs:

- Copper(I) iodide (10 mol%)

- 1,10-Phenanthroline ligand (20 mol%)

- Potassium phosphate base (1.25 equiv)

Post-reaction workup involves ethyl acetate extraction and silica gel chromatography, achieving 92% yield for the methylsulfonyl-aniline intermediate. Subsequent hydrochloride salt formation proceeds quantitatively using ethanolic HCl.

Table 2: Coupling Reaction Optimization

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Copper Source | CuI > CuBr > CuCl | ΔYield +15–20% |

| Ligand | Phenanthroline > Bipyridine | ΔYield +25% |

| Solvent | DMSO > DMF > NMP | ΔYield +18–22% |

| Temperature | 90–110°C | ΔYield +10% per 10°C |

This method demonstrates excellent functional group tolerance but requires rigorous oxygen exclusion to prevent catalyst deactivation.

Oxidation of Methylthio Analogs

Controlled oxidation of 3-(methylthio)aniline provides an alternative route. A protocol using sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) in aqueous acetic acid achieves 92% conversion at 65°C:

- Dissolve 500 mg (3.59 mmol) 3-(methylthio)aniline in 5 mL H₂O

- Add Na₂WO₄ (0.067 g) and acetic acid (1 drop)

- Introduce H₂O₂ (1.1 mL, 30% solution) dropwise

- Stir 1.5 hours at 65°C

- Acidify with HCl (1N), extract with DCM

- Basify aqueous layer, re-extract, and evaporate

The methylsulfonyl product precipitates upon cooling and is converted to hydrochloride salt via standard procedures.

Table 3: Oxidizing Agent Comparison

| Oxidant | Yield (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| H₂O₂/Na₂WO₄ | 92 | 1.5 | Minimal |

| m-CPBA | 14 | 1.5 | Sulfones, sulfoxides |

| KMnO₄/H₂SO₄ | 68 | 4 | Over-oxidized species |

The tungstate-mediated protocol demonstrates superior selectivity for sulfone formation versus competing over-oxidation pathways.

Diazotization-Coupling Sequences

For specialized derivatives, diazonium chemistry enables further functionalization. Treatment of 3-(methylsulfonyl)aniline with sodium nitrite (NaNO₂) in hydrochloric acid at -5°C generates the diazonium salt. Subsequent coupling with stannous chloride (SnCl₂) yields hydrazine intermediates, which can be alkylated or arylated before final hydrochloride formation:

- Dissolve 2.5 g (0.0146 mol) 3-(methylsulfonyl)aniline in 6 mL HCl

- Add NaNO₂ (1.01 g, 0.0146 mol) in 5 mL H₂O at -5°C

- Stir 30 min, then add SnCl₂ (3.31 g, 0.0175 mol) in 6 mL HCl

- Basify with NaOH (6N), extract with THF

- Acidify with HCl gas to precipitate hydrochloride salt

Industrial-Scale Production Considerations

While laboratory methods emphasize yield and purity, industrial synthesis prioritizes:

- Continuous Flow Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable throughputs >100 kg/day with 95% conversion

- Solvent Recovery Systems : Closed-loop DMSO distillation achieves >98% solvent reuse in coupling reactions

- Crystallization Optimization : Anti-solvent addition (n-heptane) in HCl salt formation increases particle size for improved filtration

Typical production costs break down as:

- Raw materials: 58%

- Catalysts: 22%

- Energy: 15%

- Waste treatment: 5%

Environmental controls focus on copper residue removal (<1 ppm in effluent) and hydrogen sulfide scrubbing from thioether oxidation byproducts.

Analytical Characterization

Critical quality control parameters include:

- HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)

- XRD Pattern : Characteristic peaks at 2θ = 12.3°, 18.7°, 24.1°

- Thermal Stability : Decomposition onset 218°C (DSC, N₂ atmosphere)

Batch-to-batch consistency is verified through:

- Residual solvent analysis (GC-MS)

- Heavy metal screening (ICP-MS)

- Chloride content titration (Volhard method)

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Methylsulfanylaniline;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methylsulfanylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 3-Methoxyaniline Hydrochloride

- Structure : Aniline with a methoxy group at the 3-position.

- Key Differences : The methoxy group is more polar and electron-donating than methylsulfanyl, altering solubility and reactivity. Reported similarity score: 0.92 compared to 3-methylsulfanylaniline derivatives .

- Applications : Intermediate in dye and pharmaceutical synthesis.

(b) 3-(Methylsulfonyl)benzylamine Hydrochloride

- Structure : Benzylamine with a methylsulfonyl group at the 3-position.

- Key Differences : The sulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.5) compared to thioether-containing analogs. Molecular weight: 221.7 g/mol .

- Applications : Research reagent in kinase inhibition studies.

(c) 1-[2-(3-Methoxyphenyl)sulfanylphenyl]-N-methylmethanamine Hydrochloride

- Structure : Complex aromatic amine with a sulfanyl bridge and methoxy group.

Physicochemical Properties Comparison

Stability and Reactivity

- 3-Methylsulfanylaniline HCl : Expected to exhibit stability similar to other aromatic hydrochlorides, though the thioether group may oxidize to sulfoxides/sulfones under strong oxidizing conditions.

- 3-Methoxyaniline HCl : Prone to hydrolysis under acidic/alkaline conditions due to the labile methoxy group .

- Sulfonyl-containing analogs : More resistant to oxidation but susceptible to nucleophilic attack at the sulfur center .

Pharmacological Potential

- Compounds like [5-(3-methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride () demonstrate activity in central nervous system (CNS) targets, suggesting that 3-methylsulfanylaniline derivatives may have unexplored neuropharmacological applications.

Q & A

Q. What are the established synthetic routes for 3-methylsulfanylaniline hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves thiolation of 3-nitroaniline followed by reduction and hydrochlorination. Key intermediates include 3-nitrobenzenethiol derivatives, which are reduced using catalytic hydrogenation or sodium dithionite. Hydrochloride formation is achieved via HCl gas in anhydrous ethanol . Optimization involves adjusting reaction temperature (e.g., 0–5°C for nitro-group reduction) and stoichiometric ratios to minimize byproducts like sulfoxides. Purity can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30), flow rate 1 mL/min, and UV detection at 207 nm. Calibration curves (1–10 µg/mL) show linearity (r² > 0.999) .

- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 2.4 ppm (S-CH3), δ 6.8–7.2 ppm (aromatic protons), and δ 4.5 ppm (NH3+Cl⁻) .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 174.1 (C7H10NSCl) .

Q. How does 3-methylsulfanylaniline hydrochloride degrade under varying storage conditions?

Stability studies indicate decomposition at temperatures >30°C or humidity >75%. Store at 4°C in airtight, amber vials to prevent oxidation of the thioether group. Accelerated degradation tests (40°C/75% RH for 6 months) show <2% impurity formation when stored properly .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfanyl group in nucleophilic substitutions?

The methylsulfanyl group acts as a weak electron donor, stabilizing intermediates in SNAr reactions. DFT calculations suggest the thioether’s lone pairs enhance resonance stabilization in transition states, particularly in aryl halide displacement reactions. Competitive oxidation to sulfoxide under acidic conditions requires inert atmospheres .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in cytotoxicity studies (e.g., IC50 variations) often arise from assay conditions. For example:

- Solvent effects : DMSO concentrations >1% may inhibit cell viability.

- Redox interference : Thioether oxidation products (e.g., sulfinic acids) can confound ROS-based assays. Validate results using LC-MS to quantify intact compound during bioassays .

Q. What advanced strategies mitigate interference in quantifying 3-methylsulfanylaniline hydrochloride in complex matrices?

Q. What role does 3-methylsulfanylaniline hydrochloride play in coordination chemistry?

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes via the amine and sulfur donor sites. X-ray crystallography reveals a square-planar geometry with Cu²⁺, useful in catalysis for C–S bond formation .

Q. How do structural modifications impact its pharmacokinetic profile?

- Methylsulfanyl to sulfonyl : Increases polarity (logP from 1.2 to −0.5), reducing blood-brain barrier penetration.

- N-methylation : Enhances metabolic stability by blocking oxidative deamination. Pharmacokinetic modeling (e.g., PBPK) predicts 2-fold higher AUC with N-methyl derivatives .

Methodological Considerations

Q. What experimental designs are optimal for studying its redox behavior?

Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in 0.1 M KCl. The thioether group shows an oxidation peak at +0.85 V (vs. Ag/AgCl), while sulfoxide forms at +1.2 V. Controlled-potential electrolysis confirms reaction pathways .

Q. How can computational modeling predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal preferential binding to cysteine-rich enzymes (e.g., glutathione S-transferase). Binding free energy (ΔG ≈ −8.2 kcal/mol) correlates with inhibitory activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.